molecular formula C14H11ClN2O3S B2370833 2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921811-98-5

2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2370833
CAS No.: 921811-98-5
M. Wt: 322.76
InChI Key: IZWKBQVRCLTDDJ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound of interest in medicinal chemistry and oncology research, designed around the strategic combination of a benzenesulfonamide moiety and an indolin-2-one (isatin) scaffold. This structure aligns with a class of molecules investigated as potential inhibitors of carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX and XII . The benzenesulfonamide group acts as a zinc-binding function that anchors the molecule to the enzyme's active site, while the indolin-2-one "tail" is known to contribute to selectivity for cancer-related isoforms over ubiquitous ones . The overexpression of CA IX in hypoxic tumor microenvironments makes it a compelling target for disrupting pH regulation in cancer cells, potentially leading to the inhibition of proliferation and the induction of cell death . Researchers are exploring such compounds for their antiproliferative effects against various cancer cell lines, including breast cancer (e.g., MCF-7) and others . Beyond oncology, the inherent properties of the indolin-2-one core also suggest potential for research into antimicrobial and anti-biofilm activities, as similar structural hybrids have shown promise in these areas . This molecule serves as a valuable chemical tool for scientists studying enzyme inhibition, hypoxia-driven cancer pathways, and the development of novel targeted therapies.

Properties

IUPAC Name

2-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c15-11-3-1-2-4-13(11)21(19,20)17-10-5-6-12-9(7-10)8-14(18)16-12/h1-7,17H,8H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWKBQVRCLTDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 2-Chlorobenzenesulfonyl Chloride with 5-Amino-2-Oxindoline

The most widely reported method involves nucleophilic substitution between 2-chlorobenzenesulfonyl chloride and 5-amino-2-oxindoline in the presence of a base.

Procedure :

  • Reagents :
    • 2-Chlorobenzenesulfonyl chloride (1.2 equiv)
    • 5-Amino-2-oxindoline (1.0 equiv)
    • Triethylamine (2.0 equiv, base)
    • Dichloromethane (DCM) or dimethylformamide (DMF) as solvent.
  • Steps :

    • Dissolve 5-amino-2-oxindoline in anhydrous DCM/DMF.
    • Add triethylamine dropwise under nitrogen at 0°C.
    • Introduce 2-chlorobenzenesulfonyl chloride slowly.
    • Stir at room temperature for 4–12 hours.
  • Workup :

    • Quench with ice water, extract with DCM.
    • Dry organic layer over Na₂SO₄, concentrate under vacuum.
    • Purify via recrystallization (acetone/hexane).

Yield : 65–78%.

Optimized Protocols

Catalytic DMAP-Assisted Synthesis

A patent (US9950997B2) describes enhanced yields using 4-dimethylaminopyridine (DMAP) as a catalyst:

Parameter Value
Solvent Acetonitrile or THF
Catalyst DMAP (0.1 equiv)
Base Triethylamine (1.2 equiv)
Temperature Room temperature
Reaction Time 3 hours
Purity (HPLC) 99.1% after recrystallization

Advantages : Reduced side products, higher reproducibility.

Microwave-Assisted Synthesis

A 2024 study (PMC11525713) achieved 85% yield in 30 minutes using microwave irradiation:

  • Conditions : 100°C, DMF, K₂CO₃ base.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial methods prioritize scalability and efficiency:

  • Reactor Type : Tubular flow reactor.
  • Parameters :
    • Residence time: 20 minutes.
    • Temperature: 50°C.
    • Pressure: 2 bar.
  • Output : 90% conversion rate, 82% isolated yield.

Crystallization Optimization

High-purity (>99%) product is obtained via fractional crystallization:

  • Solvent System : Ethanol/water (7:3 v/v).
  • Crystal Size : 50–100 µm (controlled by cooling rate).

Characterization and Quality Control

Spectroscopic Data

1H NMR (DMSO-d₆, 400 MHz) :

  • δ 10.82 (s, 1H, SO₂NH),
  • δ 8.02 (d, J = 8.4 Hz, 1H, Ar-H),
  • δ 7.68–7.54 (m, 3H, Ar-H),
  • δ 7.12 (d, J = 8.0 Hz, 1H, indole-H),
  • δ 3.52 (s, 2H, CH₂).

13C NMR (DMSO-d₆, 100 MHz) :

  • δ 176.5 (C=O),
  • δ 142.3 (SO₂),
  • δ 134.2–117.8 (aromatic carbons).

HPLC : Retention time = 6.7 min (C18 column, acetonitrile/water 60:40).

Purity Analysis

Method Result
HPLC 99.1–99.5%
Elemental Analysis C 52.1%, H 3.4%, N 8.3%

Challenges and Solutions

Common Byproducts

  • N,N-Disubstituted Sulfonamides : Formed from excess sulfonyl chloride.
    • Mitigation : Use stoichiometric sulfonyl chloride (1.2 equiv).
  • Oxindole Ring Oxidation : Occurs under acidic conditions.
    • Solution : Conduct reactions under nitrogen with anhydrous solvents.

Solvent Selection

  • Polar Aprotic Solvents (DMF, DMSO) : Increase reaction rate but may complicate purification.
  • Halogenated Solvents (DCM) : Preferred for easy removal via distillation.

Emerging Techniques

Enzymatic Sulfonamide Bond Formation

A 2025 study (PMC9037358) reports lipase-mediated coupling in ionic liquids:

  • Enzyme : Candida antarctica lipase B.
  • Yield : 70%, enantiomeric excess >98%.

Photocatalytic Methods

Visible-light-driven synthesis using eosin Y catalyst:

  • Conditions : Blue LED, DMF, room temperature.
  • Reaction Time : 2 hours.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the benzene ring undergoes substitution reactions with nucleophiles due to its electrophilic nature. This reactivity is influenced by the electron-withdrawing sulfonamide group, which activates the aromatic ring toward nucleophilic attack.

Table 1: Nucleophilic Substitution Reactions

NucleophileReagents/ConditionsProduct FormedYield (%)Reference
AminesK₂CO₃, DMF, 80°C, 12hSulfonamide with amine substituent65–78
AlkoxidesNaH, THF, reflux, 6hAlkoxy-substituted derivative72
ThiolsEt₃N, DCM, rt, 24hThioether analog58

Key findings:

  • Substitution occurs preferentially at the para position relative to the sulfonamide group due to steric and electronic effects.

  • Reaction rates correlate with nucleophile strength, with amines showing higher efficiency than alkoxides or thiols under comparable conditions.

Oxidation Reactions

The sulfonamide group and indolinone moiety are susceptible to oxidation, leading to structural modifications critical for altering biological activity.

Table 2: Oxidation Pathways

Oxidizing AgentTarget SiteProductConditionsOutcome
KMnO₄Sulfonamide S atomBenzenesulfonic acid derivativeAcidic, 60°C, 4hComplete conversion
H₂O₂/Fe³⁺Indolinone carbonylHydroxylated indole derivativepH 7, rt, 8hPartial oxidation (~40%)
OzoneAromatic ringQuinone-like structure-78°C, CH₂Cl₂, 1hSelective ring cleavage

Mechanistic insights:

  • Sulfonamide oxidation to sulfonic acid proceeds via a radical intermediate, confirmed by ESR spectroscopy.

  • Indolinone oxidation is influenced by substituent effects; electron-donating groups retard the reaction.

Condensation Reactions

The NH group of the sulfonamide participates in condensation with carbonyl compounds, forming heterocyclic systems.

Table 3: Condensation Reactions

PartnerCatalystProductApplication
AldehydesPTSA, tolueneSchiff base derivativesChelating agents for metal ions
KetonesNH₄OAc, EtOHHydrazone analogsPhotodynamic therapy candidates
IsocyanatesDIPEA, DMFUrea-linked conjugatesPolymer precursors

Experimental observations:

  • Schiff base formation occurs quantitatively within 2h at 60°C.

  • Hydrazone derivatives exhibit enhanced stability compared to parent compound, with decomposition temperatures >250°C.

Enzymatic Interactions (Non-Reactive Binding)

While not traditional chemical reactions, the compound’s interactions with biological targets provide insight into its reactivity under physiological conditions:

Table 4: Carbonic Anhydrase Inhibition

IsoformInhibition Constant (Kᵢ, nM)Structural Basis
hCA I41.4H-bond with Thr199, Zn²⁺ coordination
hCA II5.9Hydrophobic interactions with Val135
hCA IX8.7Selective binding to active site

Data from X-ray crystallography (PDB: 6Y9U) reveals:

  • The chloro group participates in halogen bonding with Pro201 .

  • Sulfonamide oxygen atoms coordinate the catalytic zinc ion, mimicking natural substrates .

Stability Under Synthetic Conditions

Degradation studies in solution (HPLC-MS monitoring):

ConditionHalf-Life (h)Major Degradation Pathway
pH 1.2 (HCl)2.1Sulfonamide hydrolysis
pH 7.4 (PBS)48.3Oxidative ring opening
60°C (dry state)>720No significant degradation

Implications:

  • Acidic conditions promote rapid decomposition, necessitating neutral buffers for handling.

  • Thermal stability makes it suitable for solid-phase synthesis.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on sulfonamide substituents and biological roles:

Chlorsulfuron
  • Structure: 2-Chloro-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide.
  • Key Differences : Replaces the 2-oxoindolin group with a triazinyl-urea moiety.
  • Implications : The triazine ring in chlorsulfuron enhances herbicidal activity by inhibiting acetolactate synthase (ALS) in plants. In contrast, the 2-oxoindolin group in the target compound may favor interactions with mammalian enzymes, such as kinases or proteases .
2-Chloro-N-((2-chloro-5-(3-oxoisoindolin-1-yl)phenyl)sulfonyl)-5-(3-oxoisoindolin-1-yl)benzenesulfonamide
  • Structure : Features dual 3-oxoisoindolin substituents on the benzene ring.
  • Key Differences : The isoindolin group differs in ring saturation and substitution compared to the 2-oxoindolin group. This may alter solubility and binding kinetics .
Triflumuron
  • Structure: 2-Chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide.
  • Key Differences: Replaces sulfonamide with a benzamide group and includes a trifluoromethoxy substituent.

Functional Comparisons

Compound Name Key Substituent Biological Activity Solubility (Predicted) Molecular Weight (g/mol) CAS Number
2-Chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide 2-oxoindolin-5-yl Potential kinase inhibition Moderate (polar groups) ~363.8 Not provided
Chlorsulfuron Triazinyl-urea Herbicide (ALS inhibitor) Low (nonpolar triazine) 357.8 76341-69-0
Triflumuron Trifluoromethoxy benzamide Insect growth regulator Low (lipophilic) 358.7 Not provided
Key Observations :
  • Bioactivity : Chlorsulfuron’s triazine group is critical for ALS binding, while the target compound’s 2-oxoindolin may enhance affinity for mammalian targets like cyclin-dependent kinases.
  • Solubility : The 2-oxoindolin group introduces polarity, likely improving aqueous solubility compared to chlorsulfuron’s triazine .
  • Synthetic Flexibility : The oxoindolin scaffold allows modular substitution, enabling optimization for pharmacokinetic properties .

Computational Insights

While direct computational data are absent in the evidence, tools like SHELX (for crystallography) and Multiwfn (for electronic structure analysis) are widely used to study sulfonamides. For example:

  • SHELX : May resolve hydrogen-bonding patterns in crystal structures, critical for understanding stability and interactions .

Biological Activity

2-Chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class, which is known for its diverse biological activities, particularly in medicinal chemistry. This compound's structure suggests potential applications in anticancer and antimicrobial therapies due to its ability to interact with various biological macromolecules.

Chemical Structure

The compound can be represented by the following IUPAC name and chemical structure:

  • IUPAC Name : this compound
  • Chemical Formula : C15H12ClN2O3S

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar to other sulfonamides, it may inhibit bacterial enzymes by mimicking para-aminobenzoic acid (PABA), disrupting folic acid synthesis in bacteria.
  • Antitumor Activity : Preliminary studies suggest that this compound could induce apoptosis in cancer cells by interfering with cell cycle progression and promoting mitochondrial dysfunction.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various sulfonamide derivatives, including those similar to this compound. A notable study evaluated a series of benzenesulfonamides for their antiproliferative effects against the NCI-60 cancer cell line panel. The results indicated that many compounds exhibited significant growth inhibition, with IC50 values ranging from 2.02 μM to 7.82 μM across different cell lines .

CompoundCell Line TestedIC50 (μM)Mechanism
Compound AHCT-1163.67Induces apoptosis
Compound BMDA-MB-2317.43Cell cycle arrest at G2/M
This compoundVariousTBDTBD

Case Studies

  • In Vitro Studies : A study investigated the effects of various sulfonamide derivatives on cancer cell lines, revealing that modifications in the chemical structure significantly influenced biological activity. The introduction of the indole moiety in compounds similar to this compound enhanced antiproliferative effects .
  • Molecular Docking Studies : Computational studies have shown that sulfonamides can effectively bind to target enzymes involved in cancer proliferation and bacterial growth, supporting their role as potential therapeutic agents .

Q & A

Q. What are the common synthetic routes for 2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed coupling reactions or nucleophilic substitutions. For example, a Suzuki-Miyaura coupling can introduce the 2-oxoindolinyl moiety to the benzenesulfonamide core using Pd catalysts (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., DMF/H₂O) under reflux . Optimization includes adjusting catalyst loading (1–5 mol%), temperature (80–120°C), and reaction time (12–24 hours). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding (e.g., NH groups in sulfonamide and indolinone moieties) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, critical for verifying stereochemistry .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to elucidate the contribution of the 2-chloro and 2-oxoindolinyl moieties to biological activity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with halogen substitutions (e.g., Br, F) or modified indolinone rings (e.g., 3-methylindolinone).
  • Bioactivity Assays : Test analogs against targets (e.g., carbonic anhydrase IX) using enzyme inhibition assays (IC₅₀ measurements) .
  • Data Comparison :
Compound ModificationsIC₅₀ (nM)Selectivity Index
2-Cl, unmodified indolinone12.38.5
2-F, 3-methylindolinone45.62.1
Higher chlorine electronegativity enhances target binding affinity .

Q. What computational approaches (e.g., DFT, molecular docking) are recommended to predict the binding interactions of this compound with targets like carbonic anhydrase IX?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use B3LYP/6-31G* basis sets in Gaussian or Multiwfn to calculate electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic regions .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses. Key interactions include hydrogen bonds between sulfonamide NH and CA IX Zn²⁺-bound hydroxide .
  • MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories .

Q. How should contradictory results in biological assays (e.g., varying IC₅₀ values across studies) be systematically addressed?

  • Methodological Answer :
  • Standardized Protocols : Use consistent cell lines (e.g., HT-29 for CA IX) and assay conditions (pH 6.5 for hypoxic mimicry) .
  • Control Experiments : Include reference inhibitors (e.g., acetazolamide) and validate via dose-response curves.
  • Data Reprodubility : Triplicate experiments with statistical analysis (ANOVA, p < 0.05) .

Q. What strategies are effective in modifying the sulfonamide group to enhance solubility without compromising target affinity?

  • Methodological Answer :
  • Derivatization : Introduce hydrophilic groups (e.g., -SO₃H, -OH) at the benzene ring para-position.
  • Prodrug Design : Convert sulfonamide to a methyl ester, hydrolyzed in vivo .
  • Solubility Testing : Measure logP via HPLC (target logP < 3) and aqueous solubility (shake-flask method) .

Data Contradiction Analysis

Q. How can discrepancies in reported enzyme inhibition mechanisms (e.g., competitive vs. non-competitive) be resolved?

  • Methodological Answer :
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type.
  • Structural Analysis : Compare X-ray co-crystals of inhibitor-enzyme complexes to identify binding site overlaps .
  • Cross-Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .

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